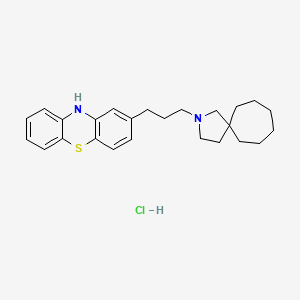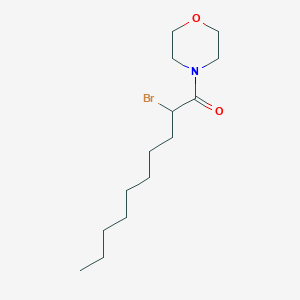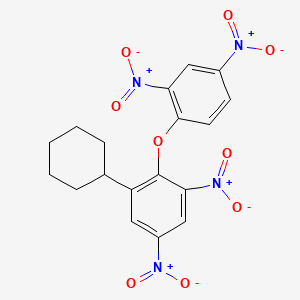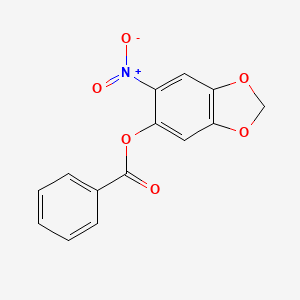
6-Nitro-1,3-benzodioxol-5-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-1,3-benzodioxol-5-yl benzoate: is an organic compound that features a benzodioxole ring substituted with a nitro group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzodioxol-5-yl benzoate typically involves the nitration of 1,3-benzodioxole followed by esterification with benzoic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzodioxole ring. The esterification process involves the reaction of the nitrated benzodioxole with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitro-1,3-benzodioxol-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of 6-amino-1,3-benzodioxol-5-yl benzoate.
Substitution: Formation of various substituted benzodioxole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 6-Nitro-1,3-benzodioxol-5-yl benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Nitro-1,3-benzodioxol-5-yl benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The benzodioxole ring provides a stable framework that allows the compound to bind to its targets with high affinity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1,3-Benzodioxole: The parent compound without the nitro and benzoate groups.
6-Nitro-1,3-benzodioxole: Similar structure but lacks the benzoate ester.
1,3-Benzodioxol-5-yl benzoate: Similar structure but lacks the nitro group.
Uniqueness: 6-Nitro-1,3-benzodioxol-5-yl benzoate is unique due to the presence of both the nitro group and the benzoate ester. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The nitro group enhances its reactivity, while the benzoate ester increases its stability and solubility in organic solvents.
Propiedades
Número CAS |
6316-25-2 |
|---|---|
Fórmula molecular |
C14H9NO6 |
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
(6-nitro-1,3-benzodioxol-5-yl) benzoate |
InChI |
InChI=1S/C14H9NO6/c16-14(9-4-2-1-3-5-9)21-11-7-13-12(19-8-20-13)6-10(11)15(17)18/h1-7H,8H2 |
Clave InChI |
JIVZGIWNMFSCHH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)

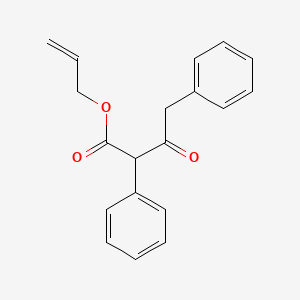
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
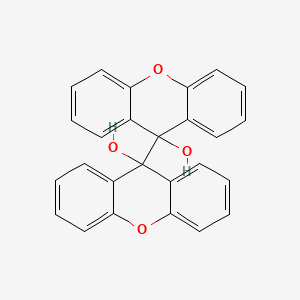
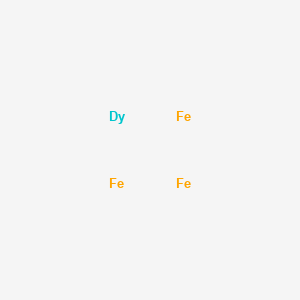
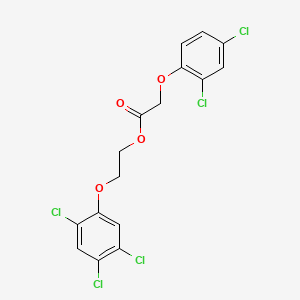

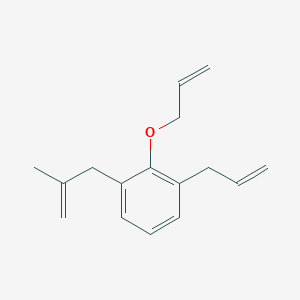
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)

